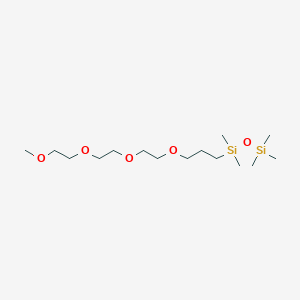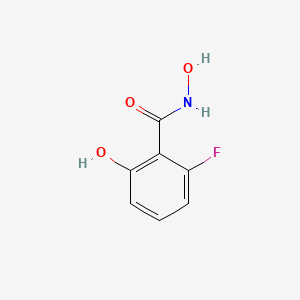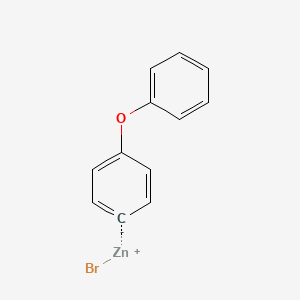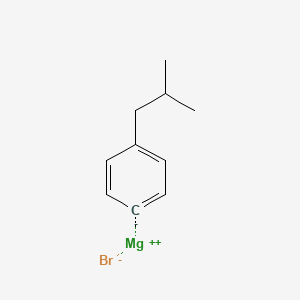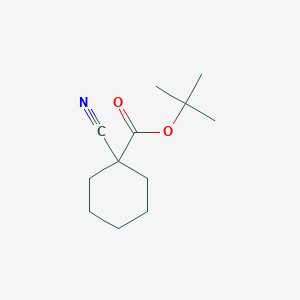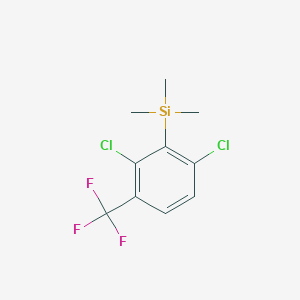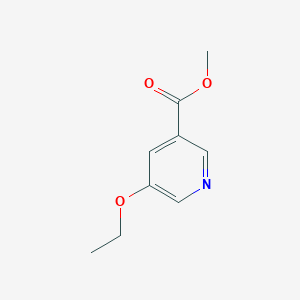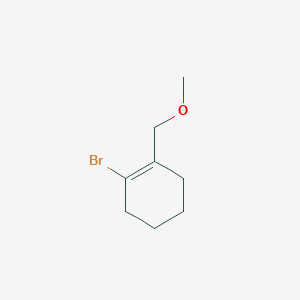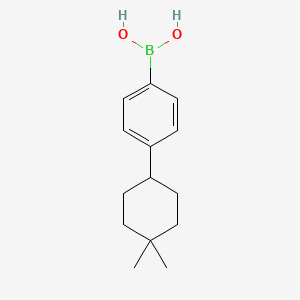
4-(4,4-Dimethylcyclohexyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(4,4-Dimethylcyclohexyl)phenylboronic acid typically involves the reaction of 4-(4,4-Dimethylcyclohexyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is usually carried out at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-(4,4-Dimethylcyclohexyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: It can be reduced to form corresponding hydrocarbons.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions, where it reacts with halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride . Major products formed from these reactions include biaryl compounds, phenols, and hydrocarbons .
Scientific Research Applications
4-(4,4-Dimethylcyclohexyl)phenylboronic acid is widely used in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(4,4-Dimethylcyclohexyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, it acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes . The molecular targets and pathways involved include the activation of boronic acid and halide substrates, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
4-(4,4-Dimethylcyclohexyl)phenylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-methylphenylboronic acid. While all these compounds participate in similar types of reactions, this compound is unique due to its bulky cyclohexyl group, which can influence the steric and electronic properties of the molecule . This uniqueness makes it particularly useful in the synthesis of sterically hindered biaryl compounds .
Similar compounds include:
- Phenylboronic acid
- 4-Methylphenylboronic acid
- This compound
Properties
IUPAC Name |
[4-(4,4-dimethylcyclohexyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-14(2)9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)17/h3-6,12,16-17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMIWWSLZCKLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(CC2)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
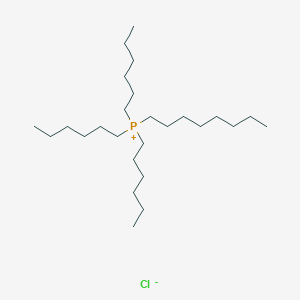
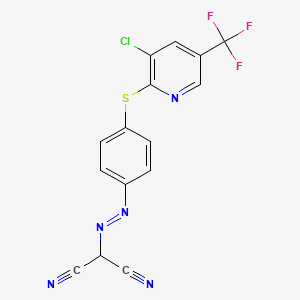
![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6360638.png)
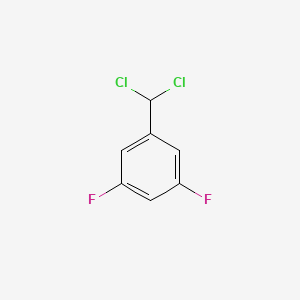
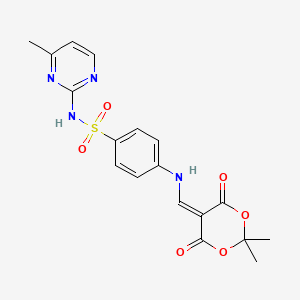
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B6360659.png)
